1-(p-Anisoyl)-4-propylpiperazine hydrochloride
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Description
P-Anisoyl chloride, also known as 4-Methoxybenzoyl chloride, is an acyl halide. It may be formed from anisic acid by replacing a hydroxyl group of the carboxylic acid with a chloride group .
Synthesis Analysis
The synthesis of p-Anisoyl chloride involves the reaction of benzotrichloride and p-methoxybenzoic acid. The mixture undergoes an acyl chlorination reaction in the presence of a Lewis acid catalyst at a temperature of 100 to 150°C for 5 to 10 hours .Molecular Structure Analysis
The molecular structure of p-Anisoyl chloride consists of a benzene ring with a methoxy group (-OCH3) and a carbonyl chloride group (-COCl). The methoxy group is para to the carbonyl chloride group .Chemical Reactions Analysis
Amines react with acyl chlorides, such as p-Anisoyl chloride, to form amides. This reaction involves a nucleophilic attack on the carbon atom of the carbonyl group by the nitrogen atom of the amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the nature of its constituent atoms. Unfortunately, specific information on “1-(p-Anisoyl)-4-propylpiperazine hydrochloride” is not available .Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-methoxyphenyl)-(4-propylpiperazin-1-yl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-3-8-16-9-11-17(12-10-16)15(18)13-4-6-14(19-2)7-5-13;/h4-7H,3,8-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZZLPUTOQBNBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173398 |
Source
|
Record name | Piperazine, 1-(p-anisoyl)-4-propyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Anisoyl)-4-propylpiperazine hydrochloride | |
CAS RN |
19729-89-6 |
Source
|
Record name | Piperazine, 1-(p-anisoyl)-4-propyl-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019729896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-(p-anisoyl)-4-propyl-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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